2',2'-Dibromo-1,5-dihydrospiro[2,4-benzodioxepine-3,1'-cyclopropane]
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Overview
Description
2’,2’-Dibromo-1,5-dihydrospiro[2,4-benzodioxepine-3,1’-cyclopropane] is a complex organic compound characterized by its unique spirocyclic structure This compound features a cyclopropane ring fused to a benzodioxepine moiety, with two bromine atoms attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,2’-Dibromo-1,5-dihydrospiro[2,4-benzodioxepine-3,1’-cyclopropane] typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Benzodioxepine Ring: This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives with suitable dihalides under basic conditions.
Spirocyclization: The benzodioxepine intermediate is then subjected to spirocyclization with a cyclopropane precursor, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Bromination: The final step involves the bromination of the cyclopropane ring using bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to obtain the desired dibromo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2’,2’-Dibromo-1,5-dihydrospiro[2,4-benzodioxepine-3,1’-cyclopropane] can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, often using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Oxidation Reactions: The benzodioxepine ring can be oxidized to introduce additional functional groups, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, ethanol), mild heating.
Reduction: Reducing agents (e.g., LiAlH4, H2/Pd), solvents (e.g., ether, ethanol), room temperature or mild heating.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water), room temperature or mild heating.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Debrominated spirocyclic compounds.
Oxidation: Oxidized derivatives with additional functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may interact with biological targets.
Industry: Utilized in the development of novel materials, such as polymers and advanced composites, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2’,2’-Dibromo-1,5-dihydrospiro[2,4-benzodioxepine-3,1’-cyclopropane] depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine atoms and the spirocyclic structure may enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromocyclopentane: A simpler dibromo compound with a cyclopentane ring.
2,2-Dibromohexane: A linear dibromo compound with a hexane backbone.
1,2-Dibromocyclohexane: A dibromo compound with a cyclohexane ring.
Uniqueness
2’,2’-Dibromo-1,5-dihydrospiro[2,4-benzodioxepine-3,1’-cyclopropane] is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. The combination of a benzodioxepine ring and a cyclopropane ring, along with the presence of bromine atoms, makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
89675-91-2 |
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Molecular Formula |
C11H10Br2O2 |
Molecular Weight |
334.00 g/mol |
IUPAC Name |
1',1'-dibromospiro[1,5-dihydro-2,4-benzodioxepine-3,2'-cyclopropane] |
InChI |
InChI=1S/C11H10Br2O2/c12-10(13)7-11(10)14-5-8-3-1-2-4-9(8)6-15-11/h1-4H,5-7H2 |
InChI Key |
KAKHLLGMWBDLQF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2COC3(O1)CC3(Br)Br |
Origin of Product |
United States |
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